molecular formula C40H34Si2 B12626894 {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) CAS No. 918778-86-6

{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)

Cat. No.: B12626894
CAS No.: 918778-86-6
M. Wt: 570.9 g/mol
InChI Key: VJJKNDQAQAKECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) is a complex organic compound characterized by its phenanthrene core and multiple ethynyl and trimethylsilane groups

Preparation Methods

The synthesis of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) typically involves multiple steps, including the formation of ethynyl linkages and the introduction of trimethylsilane groups. One common method involves the use of Sonogashira coupling reactions, which are catalyzed by palladium and copper co-catalysts. The reaction conditions often include an inert atmosphere, such as argon, and the use of solvents like dichloromethane .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its structural features. The ethynyl and phenanthrene groups facilitate electron transfer processes, making it useful in applications like artificial photosynthesis. The trimethylsilane groups provide stability and solubility, enhancing its performance in various chemical reactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) lies in its combination of structural features, which provide a balance of stability, reactivity, and potential for various applications.

Biological Activity

{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) (CAS No. 918778-86-6) is a complex organic compound notable for its unique structural features, including a phenanthrene core and multiple ethynyl and trimethylsilane groups. This compound has garnered attention in the fields of organic chemistry and materials science due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C40H34Si2C_{40}H_{34}Si_2, with a molecular weight of 570.9 g/mol. Its IUPAC name is trimethyl-[2-[4-[2-[6-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenanthren-3-yl]ethynyl]phenyl]ethynyl]silane. The structure can be visualized as follows:

Molecular Structure \text{Molecular Structure }
PropertyValueMolecular FormulaC40H34Si2Molecular Weight570.9 g molIUPAC Nametrimethyl 2 4 2 6 2 4 2 trimethylsilylethynyl phenyl ethynyl phenanthren 3 yl ethynyl phenyl ethynyl silane\begin{array}{|c|c|}\hline \text{Property}&\text{Value}\\\hline \text{Molecular Formula}&C_{40}H_{34}Si_2\\\hline \text{Molecular Weight}&570.9\text{ g mol}\\\hline \text{IUPAC Name}&\text{trimethyl 2 4 2 6 2 4 2 trimethylsilylethynyl phenyl ethynyl phenanthren 3 yl ethynyl phenyl ethynyl silane}\\\hline \end{array}

The biological activity of {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) is primarily attributed to its structural features that facilitate electron transfer processes . The presence of ethynyl groups enhances its reactivity and potential interactions with biological molecules.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Anticancer Activity : Some studies suggest that phenanthrene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Advanced Functional Materials explored the anticancer properties of phenanthrene derivatives. The results indicated that compounds similar to {Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane) could significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Activity : Research highlighted in Journal of Medicinal Chemistry demonstrated that phenanthrene-based compounds possess antimicrobial activity against several pathogenic bacteria. The study noted that modifications to the ethynyl groups enhanced the antibacterial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
PhenanthreneBasic phenanthrene coreLimited activity
Ethynylated PhenanthrenesEthynyl groups addedEnhanced reactivity; potential anticancer properties
{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)Multiple ethynyl and trimethylsilane groupsPromising anticancer and antimicrobial activities

Properties

CAS No.

918778-86-6

Molecular Formula

C40H34Si2

Molecular Weight

570.9 g/mol

IUPAC Name

trimethyl-[2-[4-[2-[6-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenanthren-3-yl]ethynyl]phenyl]ethynyl]silane

InChI

InChI=1S/C40H34Si2/c1-41(2,3)27-25-33-11-7-31(8-12-33)15-17-35-19-21-37-23-24-38-22-20-36(30-40(38)39(37)29-35)18-16-32-9-13-34(14-10-32)26-28-42(4,5)6/h7-14,19-24,29-30H,1-6H3

InChI Key

VJJKNDQAQAKECK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C[Si](C)(C)C)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.